molecular formula C22H13BrO B13123762 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan

Cat. No.: B13123762
M. Wt: 373.2 g/mol
InChI Key: CDSSXMNLOHOPKH-UHFFFAOYSA-N
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Description

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is a complex organic compound that features a bromonaphthalene moiety attached to a dibenzofuran structure. This compound is part of the dibenzofuran family, which is known for its aromatic properties and stability. Dibenzofurans are often used in various scientific and industrial applications due to their unique chemical properties .

Properties

Molecular Formula

C22H13BrO

Molecular Weight

373.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)dibenzofuran

InChI

InChI=1S/C22H13BrO/c23-20-11-10-15(16-5-1-2-6-17(16)20)14-9-12-22-19(13-14)18-7-3-4-8-21(18)24-22/h1-13H

InChI Key

CDSSXMNLOHOPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC4=C(C=C3)OC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan typically involves the bromination of naphthalene followed by a coupling reaction with dibenzofuran. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For example, 1-bromodibenzo[b,d]furan can be reacted with 4-bromonaphthalene in the presence of a palladium catalyst and a suitable base in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include 1,4-dioxane and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives .

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan involves its interaction with various molecular targets. In organic electronics, its electroluminescent properties are due to the efficient π-conjugation and suppression of vibrational relaxation, resulting in narrowband emission . In pharmaceutical research, its mechanism of action would depend on the specific biological target it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other dibenzofuran derivatives. This uniqueness makes it valuable in specific applications such as organic electronics and material science.

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